Chlorodiethylisopropylsilane is a chlorosilane compound characterized by the presence of silicon bonded to chlorine atoms and alkyl groups. Its molecular structure includes two ethyl groups and one isopropyl group attached to the silicon atom, along with one chlorine atom. This compound falls under the broader category of chlorosilanes, which are known for their reactivity and utility in various chemical processes. Chlorosilanes typically exhibit a silicon-chlorine bond, making them valuable intermediates in the synthesis of siloxanes and silicones, which are widely used in industrial applications.
Chlorodiethylisopropylsilane finds use as a precursor in the synthesis of various organometallic compounds. Its reactive chlorine atom can be readily substituted by other functional groups, including metals, to form new organometallic species. These organometallic compounds hold significant research interest due to their diverse applications in catalysis, materials science, and medicinal chemistry [].
Chlorodiethylisopropylsilane can be employed as a starting material for the production of specific silicone polymers. By undergoing various polymerization reactions, it can contribute to the formation of silicone chains with desired properties. These polymers find use in various applications, including sealants, lubricants, and electronics [].
Chlorodiethylisopropylsilane can be synthesized through several methods:
Chlorodiethylisopropylsilane finds applications in various fields:
Interaction studies involving chlorodiethylisopropylsilane primarily focus on its reactivity with water and other nucleophiles. These interactions can lead to the formation of siloxanes or other organosilicon compounds. The reactivity profile indicates that chlorodiethylisopropylsilane can produce hazardous byproducts such as hydrogen chloride upon hydrolysis, necessitating careful handling during experiments .
Chlorodiethylisopropylsilane shares structural similarities with several other chlorosilanes. Here are some comparable compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
Dimethyldichlorosilane | Two methyl groups and two chlorine atoms | Widely used as a precursor for silicone polymers |
Trimethylchlorosilane | Three methyl groups and one chlorine atom | Commonly used for surface modification |
Chloromethylsilane | One methyl group and one chlorine atom | Often utilized in silicone synthesis |
Trichlorosilane | Three chlorine atoms bonded to silicon | Key intermediate in semiconductor manufacturing |
Chlorodiethylisopropylsilane is unique due to its specific combination of ethyl and isopropyl groups, which influence its reactivity and applications compared to other chlorosilanes. Its ability to modify surfaces while providing distinct properties makes it valuable in both industrial and research settings.
The Modified Rochow-Müller Process represents the most widely utilized industrial methodology for synthesizing chlorodiethylisopropylsilane and related organosilicon compounds. This approach involves the direct reaction of metallic silicon with alkyl halides under copper catalysis at elevated temperatures typically ranging from 250 to 350 degrees Celsius and pressures of 1 to 5 bar.
The fundamental reaction mechanism proceeds through the formation of copper-silicon intermetallic compounds, particularly copper trisilicide (Cu₃Si), which serves as the active catalytic species. The process achieves silicon conversion rates of 90 to 98 percent and alkyl halide conversion rates of 30 to 90 percent, with the target compound dichlorodimethylsilane representing the predominant product at yields of 75 to 94 percent.
Critical process parameters include silicon particle size optimization within the range of 45 to 250 micrometers to maximize surface area while maintaining fluidization characteristics. The silicon feedstock must maintain minimum purity levels of 97 percent, as impurities below 95 percent yield unfavorable product distributions. Copper catalyst loading requires careful optimization, as excessive copper concentrations between 20 and 80 percent can lead to rapid silicon consumption and poor conversion efficiency.
Process optimization involves controlling gas atmosphere composition through hydrogen chloride and hydrogen addition, which enhances trichlorosilane selectivity and system stability. The optimal pressure for trichlorosilane synthesis has been determined to be 0.4 megapascals under laboratory conditions. Temperature profiles within fluidized bed reactors must be precisely maintained to prevent overheating and excessive silicon tetrachloride formation.
Copper-catalyzed silicon reactions represent a refined approach to chlorodiethylisopropylsilane synthesis, leveraging specific copper-silicon interactions to enhance reaction selectivity and efficiency. The catalytic mechanism involves copper-mediated silicon-halogen bond activation, facilitating controlled carbon-silicon bond formation under milder conditions compared to traditional direct synthesis methods.
The copper catalyst functions through silicon-boron bond activation pathways, wherein copper alkoxides generate copper-based silicon nucleophiles that readily react with electrophilic substrates. Two distinct protocols have been developed: one employing well-defined N-heterocyclic carbene copper tert-butoxide complexes and another utilizing simple copper cyanide sodium methoxide combinations without additional ligands.
Temperature requirements for copper-catalyzed reactions range from 200 to 500 degrees Celsius, with the N-heterocyclic carbene copper tert-butoxide system performing optimally at elevated temperatures while the copper cyanide sodium methoxide system demonstrates rapid turnover at significantly lower temperatures. Both aromatic and aliphatic substrates undergo transformation to corresponding products in good to very good yields under these mild reaction conditions.
The mechanism involves initial activation of silicon-halogen bonds through copper coordination, followed by silicon nucleophile formation and subsequent carbon-silicon bond construction. This approach enables stereocontrolled synthesis with excellent diastereomeric ratios exceeding 98:2 and enantiomeric excesses typically greater than 90 percent, reaching up to 99 percent in optimized systems.
Process optimization for chlorodiethylisopropylsilane synthesis requires systematic control of multiple interdependent variables to achieve maximum yield, selectivity, and economic efficiency. Silicon particle size distribution represents a critical parameter, with optimal ranges of 45 to 250 micrometers providing enhanced surface area for reaction while maintaining proper fluidization characteristics in continuous processes.
Catalyst preparation and composition significantly influence reaction outcomes. Copper catalyst systems require precise loading optimization, typically ranging from 0.1 to 5 mole percent depending on the specific reaction pathway. Higher catalyst loadings increase reaction rates but introduce additional costs and potential side reactions. The catalyst must be prepared under controlled conditions to ensure proper dispersion and activity maintenance throughout the reaction period.
Temperature control systems must maintain precise thermal profiles throughout the reaction zone. For direct synthesis methods, temperatures between 250 and 350 degrees Celsius provide optimal conversion rates while minimizing decomposition reactions. Flow chemistry approaches allow operation at elevated temperatures and pressures not conventionally tolerated in batch systems, enabling faster reaction rates and improved efficiency.
Gas flow rate optimization ensures proper mixing and heat transfer while preventing excessive entrainment of catalyst particles. Optimal flow rates typically range from 10 to 50 milliliters per minute, depending on reactor scale and configuration. Moisture content must be maintained below 10 parts per million to prevent hydrolysis reactions, while oxygen concentrations should remain below 5 parts per million to avoid oxidative side reactions.
Organometallic-mediated synthesis approaches provide alternative pathways for chlorodiethylisopropylsilane preparation through controlled carbon-silicon bond formation reactions. These methodologies utilize organometallic reagents as nucleophilic partners in substitution reactions with silicon electrophiles, enabling precise control over product composition and stereochemistry.
The synthetic strategy employs phenyl-substituted silanes as silicon tetrachloride equivalents, allowing iterative substitution reactions to generate fully heteroleptic all-carbon substituted silanes. Triphenylsilyl chloride and diphenyl dimethoxysilane serve as starting materials for de novo synthesis, with mono-selective dephenylative etherification reactions representing key transformations for success.
Reaction sequences proceed through 5 to 7 steps, enabling four different carbon units from organometallic reagents to be incorporated at one silicon center in a controllable, programmable, and iterative fashion. Unique reactivities of hexafluoroisopropoxysilanes and silanes containing hemicrown ether auxiliaries enhance selectivity in organometallic substitution reactions.
Grignard reactions represent particularly versatile organometallic approaches, providing direct incorporation of organic groups through controlled nucleophilic addition. This methodology demonstrates high versatility and precise control, making it suitable for laboratory-scale synthesis and industrial vinyl silane production. The approach enables incorporation of various functional groups while maintaining mild reaction conditions and excellent yields.
Redistribution reaction methodologies provide efficient pathways for chlorodiethylisopropylsilane synthesis through controlled silicon-hydrogen and silicon-chlorine bond exchange processes. Borohydride-catalyzed redistribution reactions represent particularly promising approaches, utilizing lithium borohydride, sodium borohydride, or potassium borohydride as catalysts in various solvent systems.
The redistribution process involves equilibrium-controlled exchange of silicon-bound substituents, enabling conversion of readily available starting materials into desired chlorodiethylisopropylsilane derivatives. Lithium borohydride in hexamethyl phosphoric triamide demonstrates optimal catalytic performance, achieving yields ranging from 56 to 85 percent under mild reaction conditions.
Solvent selection significantly influences redistribution efficiency, with polar aprotic solvents such as tetrahydrofuran, acetonitrile, diethylene glycol dimethyl ether, 1,3-dimethyl-2-imidazolidinone, and hexamethyl phosphoric triamide providing superior results. The reaction mechanism involves initial coordination of borohydride to silicon centers, followed by hydride transfer and subsequent chloride exchange processes.
Temperature requirements for redistribution reactions remain moderate, typically ranging from room temperature to 200 degrees Celsius. Reaction times vary from 30 minutes to several hours depending on substrate structure and catalyst loading. α-Chloromethyl silane substrates demonstrate particularly rapid redistribution, achieving complete conversion within 30 minutes under optimized conditions.
Hydrosilylation methodologies represent versatile synthetic approaches for chlorodiethylisopropylsilane derivative preparation through silicon-hydrogen bond addition across unsaturated carbon-carbon bonds. This transformation, also known as catalytic hydrosilation, typically employs transition metal catalysts, most commonly platinum complexes, to facilitate anti-Markovnikov addition of silicon-hydrogen bonds to alkenes and alkynes.
The predominant mechanistic pathway follows the Chalk-Harrod mechanism, involving metal complex intermediates containing hydride, silyl ligand, and alkene substrate components. Oxidative addition proceeds through sigma-complex intermediacy, wherein silicon-hydrogen bonds undergo partial cleavage. Variations include alkene insertion into metal-silicon bonds followed by reductive elimination, representing the reverse sequence of traditional Chalk-Harrod pathways.
Platinum-catalyzed hydrosilylation demonstrates exceptional efficiency for organosilicon compound synthesis, with the process often described as the most important application of platinum in homogeneous catalysis. Catalyst loadings typically range from 0.1 to 5 mole percent, providing excellent conversion rates while maintaining economic viability for industrial applications.
Temperature and pressure optimization enable enhanced reaction rates and improved selectivity. Flow chemistry implementations allow operation at elevated temperatures and pressures not conventionally achievable in batch systems, leading to faster reaction rates and expanded substrate scope. Continuous flow processing provides automated platforms that eliminate manual handling steps while enabling modular construction for diverse product libraries.
Transition metal catalysis mechanisms for chlorodiethylisopropylsilane synthesis involve complex multi-step pathways that enable precise control over carbon-silicon bond formation and silicon functional group transformations. X-type silyl ligands demonstrate unique sigma-donating characteristics and trans-effects that enhance reactivity and selectivity in various catalytic reactions, including small molecule activation, cross-coupling processes, and carbon-hydrogen functionalization.
Silicon-silicon bond activation represents a fundamental transformation in transition metal catalysis, enabling copper-catalyzed conjugate silylation reactions through controlled cleavage of disilane reagents. The mechanism involves copper-mediated activation of silicon-silicon bonds, generating silicon nucleophiles that undergo addition to alpha-beta-unsaturated compounds with excellent regioselectivity and stereoselectivity.
Platinum-based catalytic systems demonstrate exceptional performance in hydrosilylation transformations, utilizing well-defined mechanistic pathways that involve oxidative addition, alkene coordination, insertion, and reductive elimination sequences. Modern developments include photochemical activation using platinum acetylacetonate complexes, enabling room temperature reactions with reduced energy requirements compared to thermal activation methods.
Ruthenium and rhodium catalysts provide alternative pathways for silicon-hydrogen bond activation and carbon-silicon bond formation. These systems demonstrate unique reactivity patterns that complement platinum-catalyzed processes, enabling access to different product distributions and stereochemical outcomes. The choice of metal center significantly influences reaction selectivity, with each metal providing distinct advantages for specific substrate combinations.
Lewis acid and base catalytic approaches provide efficient methodologies for chlorodiethylisopropylsilane synthesis through activation of silicon-containing reagents and electrophilic substrates. Silicon-derived Lewis acids, including trichlorosilane, allyltrichlorosilane, and silicon tetrachloride, function as reaction mediators that become incorporated into final products while Lewis bases serve catalytic roles.
Lewis base activation of Lewis acids represents a powerful concept wherein weakly acidic silicon species such as silicon tetrachloride undergo activation through binding with strongly Lewis basic chiral phosphoramides. This approach generates chiral Lewis acids in situ, providing competent catalysts for aldol additions of silyl ketene acetals and silyl dienol ethers to aldehydes with excellent stereoselectivity.
Boron-based Lewis acids, particularly tris(pentafluorophenyl)borane, demonstrate exceptional activity in silicon-hydrogen bond activation and subsequent hydride transfer reactions. Flow chemistry implementations of borane-catalyzed hydrosilylation provide robust protocols with improved reactivity for previously recalcitrant substrates through access to elevated temperatures and pressures.
Frustrated Lewis pair concepts enable metal-free activation of silicon-hydrogen bonds through cooperative interactions between Lewis acidic boron centers and Lewis basic sites. This approach provides sustainable alternatives to transition metal catalysis while maintaining excellent reaction efficiency and selectivity. The methodology demonstrates particular promise for continuous flow applications where precise temperature and pressure control enhance reaction performance.
Photocatalytic methods for chlorodiethylisopropylsilane synthesis represent emerging sustainable approaches that utilize visible light energy to drive silicon transformations under mild reaction conditions. These methodologies eliminate requirements for transition metal catalysts while providing excellent functional group tolerance and scalability for industrial applications.
Visible light-mediated synthesis utilizes organic photocatalysts such as aminoquinolate boron complexes to facilitate silicon-hydrogen bond oxidation to silicon-oxygen bonds. The process operates under ambient conditions using oxygen atmosphere and blue light irradiation, achieving silanol products in yields up to 88 percent without additional oxidants or strong bases.
Photoinduced chlorine radical generation from chlorinated solvents provides novel pathways for silicon radical formation under aerobic conditions. The mechanism involves initial singlet oxygen generation from molecular oxygen under visible light, followed by electron abstraction from silane substrates and subsequent chlorine radical formation through nucleophilic substitution or electron transfer pathways.
Continuous flow photochemistry enables significant scaling improvements for photocatalytic silicon transformations. Microreactor systems with high surface-to-volume ratios facilitate efficient photon influx, reducing reaction times from 28 hours in batch systems to 1 hour residence time in flow configurations. This approach achieves production rates up to 44 grams per hour per liter and daily production capacities exceeding 1 kilogram per liter reactor volume.
Emerging catalytic paradigms for chlorodiethylisopropylsilane synthesis focus on developing sustainable, efficient, and economically viable alternatives to traditional methods. Low-valent silicon complexes with transition metal-like behaviors represent particularly promising developments, utilizing silicon coordination compounds that activate small molecules typically requiring precious metal catalysts.
Divalent silicon complexes with phosphine ligands demonstrate remarkable stability while maintaining high reactivity similar to transient silylenes. These systems activate non-polarized olefins and silanes through weak silicon-phosphorus interactions, enabling reversible ethylene binding at room temperature and insertion/beta-elimination processes comparable to transition metal catalysis.
Metal-free organic catalysis provides environmentally benign approaches to silicon transformations through innovative molecular design strategies. Recent developments include aryne-phosphite-fluorosilane coupling reactions that activate silanes without metal catalysts, utilizing phosphonium Lewis acids to overcome silicon-fluorine bond stability and enhance reactivity.
Mechanochemical synthesis approaches eliminate solvent requirements while providing enhanced reactivity through mechanical activation. Vibration milling removes oxide films from silicon surfaces and generates catalytic sites through brass reactor component abrasion, achieving near-complete silicon and alcohol conversion in direct alkoxysilane synthesis. This methodology simplifies traditional multi-stage processes while adapting to green chemistry requirements.
Sustainable synthesis methodologies for chlorodiethylisopropylsilane production emphasize environmental compatibility, resource efficiency, and economic viability while maintaining high product quality and yield. These approaches focus on eliminating hazardous reagents, reducing energy consumption, minimizing waste generation, and utilizing renewable feedstocks where possible.
Mechanochemical approaches eliminate traditional multi-stage processes by combining silicon activation and alcohol reaction in single-step procedures. This methodology removes three conventional processing stages including silicon preparation and catalyst preparation while achieving nearly complete conversion rates. The approach utilizes mechanical energy to activate silicon surfaces and generate catalytic sites without requiring high temperatures or hazardous chemicals.
Photochemical synthesis methods provide metal-free alternatives that operate under ambient conditions using visible light as the primary energy source. These approaches eliminate transition metal contamination risks while demonstrating excellent scalability through continuous flow implementations. The methodology produces valuable silicon compounds while minimizing environmental impact through reduced energy consumption and elimination of toxic waste streams.
Flow chemistry and continuous process development represent transformative approaches for chlorodiethylisopropylsilane synthesis, providing enhanced safety, improved efficiency, and superior scalability compared to traditional batch methods. Continuous flow reactors enable precise control of reaction parameters while facilitating access to extreme temperature and pressure conditions not achievable in conventional systems.
Tubular microreactor systems with high surface-to-volume ratios provide optimal heat and mass transfer characteristics for silicon transformations. Blue light-emitting diode integration enables efficient photon delivery for photocatalytic processes, reducing reaction times significantly while improving product throughput. Back-pressure regulators maintain elevated pressures throughout reactor coils, enabling superheating of solvents and accelerated reaction rates.
Multistep continuous flow processes combine multiple transformation steps in integrated reactor sequences, eliminating intermediate isolation and purification requirements. Borane-catalyzed hydrosilylation systems demonstrate successful translation from batch to flow conditions, with improved substrate tolerance and enhanced reaction rates under elevated temperature and pressure conditions.
Modular process system designs provide flexibility for diverse product libraries while maintaining scalable production capabilities. Patented silane manufacturing technologies integrate hydrochlorination and disproportionation steps in continuous configurations, achieving electronic-grade purity through systematic purification and recycling protocols. These systems demonstrate commercial viability with proven performance over extended operating periods exceeding multiple years.
Flammable;Corrosive